Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate
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Overview
Description
Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a bromophenyl group, and an ethyl ester moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate
- Ethyl 4-(4-bromophenyl)butanoate
- Ethyl 2-bromo-(4-bromophenyl)acetate
Uniqueness
Ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate is unique due to the presence of the oxazole ring, which imparts specific biological activities not commonly found in other similar compounds. The combination of the bromophenyl group and the oxazole ring enhances its potential as a versatile intermediate in medicinal chemistry .
Properties
CAS No. |
62761-50-6 |
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Molecular Formula |
C18H14BrNO4 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
ethyl 4-[5-(4-bromophenyl)-2-oxo-1,3-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C18H14BrNO4/c1-2-23-17(21)13-5-9-15(10-6-13)20-11-16(24-18(20)22)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3 |
InChI Key |
QTQQFICHNWNLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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